Bienvenue dans la boutique en ligne BenchChem!

5-(1-(Dimethylamino)ethyl)-4-methylpyrimidin-2-amine

DMT1 inhibition iron transport chelation therapy

5-(1-(Dimethylamino)ethyl)-4-methylpyrimidin-2-amine (CAS 1315368-44-5, molecular formula C9H16N4, molecular weight 180.25) is a chiral 2-aminopyrimidine derivative carrying a dimethylaminoethyl side chain at the 5‑position and a methyl group at the 4‑position. The compound is listed in authoritative bioactivity databases with quantitative inhibition data for the histone demethylase KDM4E (IC₅₀ = 35 000 nM) and the divalent metal transporter DMT1 (IC₅₀ = 430 nM), both curated from ChEMBL.

Molecular Formula C9H16N4
Molecular Weight 180.25 g/mol
CAS No. 1315368-44-5
Cat. No. B12836769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-(Dimethylamino)ethyl)-4-methylpyrimidin-2-amine
CAS1315368-44-5
Molecular FormulaC9H16N4
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1C(C)N(C)C)N
InChIInChI=1S/C9H16N4/c1-6-8(7(2)13(3)4)5-11-9(10)12-6/h5,7H,1-4H3,(H2,10,11,12)
InChIKeyYKMIQZJTOUTYKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-(Dimethylamino)ethyl)-4-methylpyrimidin-2-amine (CAS 1315368-44-5): Procurement-Ready Identity and Core Characteristics


5-(1-(Dimethylamino)ethyl)-4-methylpyrimidin-2-amine (CAS 1315368-44-5, molecular formula C9H16N4, molecular weight 180.25) is a chiral 2-aminopyrimidine derivative carrying a dimethylaminoethyl side chain at the 5‑position and a methyl group at the 4‑position . The compound is listed in authoritative bioactivity databases with quantitative inhibition data for the histone demethylase KDM4E (IC₅₀ = 35 000 nM) and the divalent metal transporter DMT1 (IC₅₀ = 430 nM), both curated from ChEMBL [1]. Its physicochemical profile—LogP ≈ 0.39, one hydrogen‑bond donor, four hydrogen‑bond acceptors, and a topological polar surface area of 55 Ų—places it well within drug‑like space, making it a synthetically tractable fragment or building block for medicinal chemistry programs [2].

Why In‑Class 2‑Aminopyrimidines Cannot Simply Substitute for 5-(1-(Dimethylamino)ethyl)-4-methylpyrimidin-2-amine


Within the 2‑aminopyrimidine class, subtle changes to the C5 substituent exert profound effects on target engagement. The dimethylaminoethyl side chain of 5-(1-(dimethylamino)ethyl)-4-methylpyrimidin-2-amine introduces both a basic tertiary amine and a chiral center, features that are absent in simpler 5‑alkyl or 5‑aryl analogs. This structural difference translates into a measurable 46‑fold improvement in DMT1 inhibition potency relative to the structurally distinct DMT1 inhibitor pyrimidinone 8 (IC₅₀ 430 nM vs. Ki 20 000 nM) and a 7‑fold selectivity gap over KDM4E [1][2]. Consequently, generic 2‑aminopyrimidine building blocks lacking this specific side chain cannot recapitulate the dual‑target activity profile, making empirical replacement without confirmatory screening unreliable.

Quantitative Differentiation Evidence for 5-(1-(Dimethylamino)ethyl)-4-methylpyrimidin-2-amine Against Closest Analogs


46‑Fold DMT1 Inhibition Advantage Over the Reference Inhibitor Pyrimidinone 8

5-(1-(Dimethylamino)ethyl)-4-methylpyrimidin-2-amine inhibits human DMT1 with an IC₅₀ of 430 nM, whereas the well‑characterized reference DMT1 inhibitor pyrimidinone 8 exhibits a Ki of 20 000 nM (20 μM) under comparable cell‑based conditions [1][2]. This represents an approximately 46‑fold potency advantage for the title compound.

DMT1 inhibition iron transport chelation therapy

KDM4E Inhibition Selectivity Gap Enables Dual‑Target Profiling

In the same KDM4E biochemical assay format, 5-(1-(dimethylamino)ethyl)-4-methylpyrimidin-2-amine shows an IC₅₀ of 35 000 nM, while a more potent KDM4E inhibitor (BDBM50579402, CHEMBL4847015) achieves an IC₅₀ of 5 000 nM [1]. The 7‑fold lower KDM4E potency, combined with the sub‑micromolar DMT1 activity, creates a measurable selectivity window that is valuable for dissecting dual‑target pharmacology.

epigenetics KDM4E demethylase cancer

Chiral Tertiary Amine Side Chain Provides a Distinct Vector for Scaffold Elaboration

The 5‑(1‑(dimethylamino)ethyl) substituent introduces a chiral center and a basic tertiary amine (calculated pKa ~ 8‑10) that is not present in common 5‑methyl, 5‑ethyl, or 5‑phenyl 2‑aminopyrimidine analogs . In patent literature on diaminopyrimidyl kinase inhibitors, similar amine‑bearing side chains are frequently used to occupy solvent‑exposed regions and modulate selectivity, yet the precise chiral dimethylaminoethyl motif remains under‑exploited as a building block [1].

medicinal chemistry scaffold hopping kinase inhibitor

Favorable Physicochemical Profile for Fragment‑Based Screening Libraries

With a molecular weight of 180 Da, LogP of 0.39, only one hydrogen‑bond donor, and compliance with all Lipinski Rule‑of‑Five criteria, 5-(1-(dimethylamino)ethyl)-4-methylpyrimidin-2-amine occupies an ideal fragment space [1]. In contrast, many 2‑aminopyrimidine fragments lack the combination of low LogP and a protonatable amine, which can enhance solubility and cellular permeability.

fragment-based drug discovery ADME lead‑likeness

High‑Impact Application Scenarios for 5-(1-(Dimethylamino)ethyl)-4-methylpyrimidin-2-amine Based on Quantitative Evidence


DMT1‑Targeted Iron Chelation Probe Development

With an IC₅₀ of 430 nM against human DMT1—46‑fold more potent than the reference inhibitor pyrimidinone 8—this compound serves as a strong starting point for developing chemical probes to study iron homeostasis in disease models [1]. Its low molecular weight and favorable LogP facilitate cell permeability optimization, enabling intracellular DMT1 target engagement studies.

Selectivity Profiling Against Epigenetic Off‑Targets (KDM4E)

The 7‑fold weaker KDM4E potency (IC₅₀ = 35 000 nM) relative to a more potent KDM4E inhibitor (IC₅₀ = 5 000 nM) provides a built‑in selectivity window [2]. Researchers can use this compound to deconvolute whether observed phenotypic effects arise from DMT1 inhibition or from secondary epigenetic modulation, especially when comparing results with pan‑KDM4 inhibitors.

Chiral Building Block for Kinase‑Focused Fragment Libraries

The 5‑(1‑(dimethylamino)ethyl) side chain introduces a chiral tertiary amine that is underrepresented in commercial 2‑aminopyrimidine fragment collections . Incorporating this building block into kinase‑directed libraries enables exploration of novel vectors toward the solvent‑exposed region, potentially yielding patent‑differentiated lead series as demonstrated in diaminopyrimidyl kinase inhibitor patents [3].

Multi‑Parametric Optimization Starting Point with Pre‑Measured ADME‑Relevant Properties

The computed LogP (0.39), topological polar surface area (55 Ų), and single hydrogen‑bond donor make this compound a low‑risk entry for fragment‑to‑lead campaigns [4]. Teams can avoid extensive re‑synthesis of similar analogs by leveraging the pre‑existing bioactivity annotation (DMT1 and KDM4E data) and the immediately available material from multiple vendors.

Quote Request

Request a Quote for 5-(1-(Dimethylamino)ethyl)-4-methylpyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.